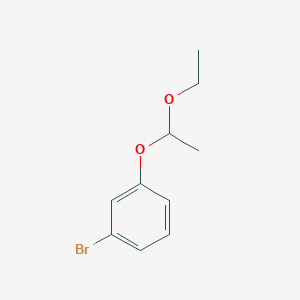

1-Bromo-3-(1-ethoxyethoxy)benzene

Description

Properties

Molecular Formula |

C10H13BrO2 |

|---|---|

Molecular Weight |

245.11 g/mol |

IUPAC Name |

1-bromo-3-(1-ethoxyethoxy)benzene |

InChI |

InChI=1S/C10H13BrO2/c1-3-12-8(2)13-10-6-4-5-9(11)7-10/h4-8H,3H2,1-2H3 |

InChI Key |

XDORJPURLXPAQU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C)OC1=CC(=CC=C1)Br |

Origin of Product |

United States |

Foundational & Exploratory

Stability of Ethoxyethyl Ether Protecting Groups in Bromobenzene Derivatives

Executive Summary

The ethoxyethyl (EE) ether moiety serves as a robust, acetal-based protecting group for hydroxyl functionalities, particularly phenols and primary alcohols found in bromobenzene derivatives. Its strategic value in drug discovery lies in its orthogonality : it is highly stable to strong bases and nucleophiles (including organolithiums and Grignard reagents) while remaining labile to mild acidic hydrolysis. This profile makes it the ideal candidate for masking hydroxyl groups during halogen-lithium exchange reactions—a critical workflow for functionalizing bromobenzenes.

This guide details the mechanistic underpinnings, stability limits, and experimental protocols for deploying EE ethers in high-stakes synthetic campaigns.

Chemical Fundamentals & Mechanism[1][2]

Structural Identity

The EE group is an acyclic acetal formed by the reaction of an alcohol with ethyl vinyl ether (EVE). Unlike simple ethers (e.g., methyl, benzyl), the EE group possesses an acetal center, rendering it susceptible to specific cleavage pathways.

-

Chemical Structure:

-

Chirality Warning: The formation of the EE ether generates a new stereogenic center at the acetal carbon. If the substrate is already chiral, the product will be a mixture of diastereomers.[1][2] This often manifests as complex signal splitting in NMR spectroscopy (e.g., dual doublets for the acetal methyl group).

Formation Mechanism

The installation is an acid-catalyzed electrophilic addition. The acid catalyst (typically Pyridinium p-toluenesulfonate, PPTS) protonates the electron-rich double bond of EVE, generating an oxocarbenium ion intermediate. The alcohol nucleophile traps this species to form the acetal.[3]

Strategic Application in Bromobenzene Chemistry[5]

In the context of bromobenzene derivatives, the EE group is superior to silyl ethers (e.g., TBS, TMS) and esters for specific reasons:

-

Lithium Compatibility: Bromobenzenes are frequently converted to phenyllithium or phenylmagnesium species via halogen-metal exchange. Silyl ethers can undergo retro-Brook rearrangements or cleavage by strong nucleophiles. Esters react immediately with organometallics. The EE group is inert to these conditions.[4]

-

Lewis Basicity & Chelation: The oxygen atoms in the EE group can act as weak Lewis bases. While the bromine-lithium exchange is kinetically faster than Directed Ortho Metalation (DOM), the EE group can help stabilize the resulting lithio species through coordination, preventing aggregation and improving solubility in ethereal solvents.

-

Atom Economy: The reagents (EVE) are inexpensive and the installation is 100% atom-economical (no byproducts).

Stability Profile & Orthogonality

The following table summarizes the stability of EE ethers against reagents commonly used in bromobenzene functionalization.

| Reagent Class | Specific Reagents | Stability Status | Notes |

| Bases | NaOH, KOH, | Stable | Completely inert to aqueous and organic bases.[4] |

| Organometallics | n-BuLi, t-BuLi, PhMgBr, LDA | Stable | Stable at -78°C to 0°C. Essential for Li-Br exchange. |

| Acids | HCl, AcOH, TFA, p-TsOH | Labile | Cleaves rapidly. pH < 4 triggers hydrolysis. |

| Reductants | Stable | Inert to hydride reduction and catalytic hydrogenation. | |

| Oxidants | Jones Reagent, PCC | Variable | Acetals can be sensitive to oxidation in acidic media. |

| Lewis Acids | Labile | Lewis acids can trigger ionization and cleavage. |

Stability Decision Tree

Caption: Decision logic for assessing EE ether viability in synthetic planning.

Experimental Protocols

Protection of 4-Bromophenol

This protocol installs the EE group, preparing the substrate for lithiation.

Reagents:

-

4-Bromophenol (1.0 equiv)

-

Ethyl Vinyl Ether (EVE) (3.0 equiv)

-

Pyridinium p-toluenesulfonate (PPTS) (0.05 equiv)

-

Dichloromethane (DCM) (anhydrous)

Procedure:

-

Dissolution: Dissolve 4-bromophenol in anhydrous DCM (0.5 M concentration) under an argon atmosphere.

-

Catalyst Addition: Add PPTS (5 mol%) in one portion.

-

EVE Addition: Add Ethyl Vinyl Ether dropwise via syringe over 10 minutes. The reaction is slightly exothermic.

-

Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Note: The product is less polar than the starting phenol).

-

Quench: Dilute with diethyl ether and wash with saturated

solution (to neutralize PPTS). -

Workup: Dry organic layer over

, filter, and concentrate in vacuo. -

Purification: Flash chromatography (Hexanes/EtOAc). Note: Add 1% triethylamine to the eluent to prevent acid-catalyzed hydrolysis on the silica gel.

Lithiation and Trapping (Stability Test)

This step demonstrates the stability of the EE group during Br-Li exchange.

Reagents:

-

EE-protected 4-bromophenol (1.0 equiv)

-

n-Butyllithium (1.1 equiv, 2.5M in hexanes)

-

Electrophile (e.g., Benzaldehyde) (1.2 equiv)

-

THF (anhydrous)

Procedure:

-

Cooling: Dissolve the protected substrate in anhydrous THF at -78°C.

-

Exchange: Add n-BuLi dropwise down the side of the flask. Stir for 30 minutes at -78°C. Crucial: The EE group remains intact; the Br is exchanged for Li.

-

Trapping: Add benzaldehyde (neat or in THF) dropwise.

-

Warming: Allow the mixture to warm to 0°C over 1 hour.

-

Quench: Quench with saturated

. -

Analysis: Isolate the product. The EE group should still be present on the phenol oxygen.

Deprotection (Cleavage)

Reagents:

-

1M HCl or 80% Acetic Acid

-

THF/Water mixture[3]

Procedure:

-

Dissolve the EE-protected compound in THF.

-

Add 1M HCl (1:1 ratio with THF).

-

Stir at room temperature for 1 hour.

-

Neutralize with

and extract. The phenol is regenerated.

Visualizing the Workflow

Caption: Step-by-step workflow for functionalizing bromophenols using EE protection.

Troubleshooting & Optimization

-

Silica Gel Hydrolysis: The EE group is acid-sensitive. Standard silica gel is slightly acidic (pH ~6.5). Always precondition your column with 1% Triethylamine (Et3N) in hexanes before purification to prevent on-column deprotection.

-

Diastereomers in NMR: Do not be alarmed if your NMR carbon signals appear doubled or if the acetal proton shows complex splitting. This is due to the chiral center at the acetal carbon (

). -

Incomplete Lithiation: If the Br-Li exchange is sluggish, ensure the reaction is kept cold (-78°C). Higher temperatures may encourage the n-BuLi to deprotonate the acetal proton (alpha to the two oxygens) rather than exchange the bromine, though this is rare with aryl bromides.

References

-

Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014).[5] John Wiley & Sons.

-

Protection of Alcohols as Ethoxyethyl Ethers . Organic Syntheses, Coll.[5][6] Vol. 4, p. 471.

-

Stability of Acetal Protecting Groups . BenchChem Technical Notes.

-

Lithium-Halogen Exchange in Organic Synthesis . Organic Chemistry Portal.

Sources

Applications of 1-Bromo-3-(1-ethoxyethoxy)benzene in medicinal chemistry

An In-Depth Technical Guide to the Applications of 1-Bromo-3-(1-ethoxyethoxy)benzene in Medicinal Chemistry

Abstract

In the landscape of modern drug discovery, the strategic manipulation of molecular architecture is paramount. The pursuit of novel therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles necessitates a sophisticated toolkit of chemical intermediates. Among these, 1-Bromo-3-(1-ethoxyethoxy)benzene has emerged as a cornerstone building block, particularly in the synthesis of complex biaryl and heteroaryl structures that are prevalent in many classes of therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, reactivity, and strategic application of 1-Bromo-3-(1-ethoxyethoxy)benzene for researchers, scientists, and drug development professionals. We will delve into the causality behind its utility, focusing on its role as a protected 3-bromophenol surrogate in palladium-catalyzed cross-coupling reactions and its subsequent elaboration into medicinally relevant scaffolds.

Introduction: The Strategic Importance of a Protected Phenol

1-Bromo-3-(1-ethoxyethoxy)benzene is a derivative of 3-bromophenol where the phenolic hydroxyl group is masked by a 1-ethoxyethoxy (EE) acetal. This seemingly simple modification is the key to its extensive utility in multi-step organic synthesis.[1] The hydroxyl group is a highly versatile functional handle, capable of acting as a hydrogen bond donor and acceptor, which is crucial for molecular recognition at biological targets. However, its inherent acidity and nucleophilicity can interfere with many common synthetic transformations, particularly those involving organometallic reagents.[2]

The 1-ethoxyethoxy (EE) group serves as an effective protecting group for the hydroxyl moiety.[1] Its primary advantages include:

-

Ease of Installation: It is readily introduced under mild acidic conditions.

-

Robustness: The EE group is stable to a wide range of non-acidic conditions, including strong bases, nucleophiles, and many organometallic reagents, providing a broad window for chemical manipulation at other sites of the molecule.[1]

-

Mild Cleavage: The EE group can be efficiently removed under mild aqueous acidic conditions to regenerate the free phenol with high yield.[1][3]

This profile makes 1-Bromo-3-(1-ethoxyethoxy)benzene an ideal starting material for reactions where the bromo-substituent is the intended site of reaction, such as in palladium-catalyzed cross-coupling reactions.

Synthesis of 1-Bromo-3-(1-ethoxyethoxy)benzene

The preparation of 1-Bromo-3-(1-ethoxyethoxy)benzene is a straightforward procedure involving the acid-catalyzed addition of 3-bromophenol to ethyl vinyl ether.

Experimental Protocol: Protection of 3-Bromophenol

-

To a solution of 3-bromophenol (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or THF) at 0 °C, add a catalytic amount of a mild acid such as pyridinium p-toluenesulfonate (PPTS) or a few drops of concentrated HCl.

-

Slowly add ethyl vinyl ether (1.2-1.5 eq) dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel if necessary.

Core Application: A Linchpin in Suzuki-Miyaura Cross-Coupling

The most significant application of 1-Bromo-3-(1-ethoxyethoxy)benzene in medicinal chemistry is its use as a key coupling partner in the Suzuki-Miyaura reaction.[4] This palladium-catalyzed reaction forms a carbon-carbon bond between an organohalide and an organoboron compound, and is one of the most powerful and versatile methods for constructing biaryl and heteroaryl-aryl scaffolds.[5] These structural motifs are central to a vast number of biologically active molecules, including kinase inhibitors.[6][7][8]

The bromine atom on the benzene ring of 1-Bromo-3-(1-ethoxyethoxy)benzene provides a reactive handle for oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle.[5] The protected hydroxyl group remains inert throughout this process.

Experimental Protocol: Suzuki-Miyaura Coupling

-

To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add 1-Bromo-3-(1-ethoxyethoxy)benzene (1.0 eq), the desired boronic acid or boronic ester (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (1-5 mol%), and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 eq).[]

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or 2-MeTHF) and water.[10]

-

Heat the reaction mixture to 80-100 °C and stir for 2-16 hours, monitoring the reaction by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Application in Kinase Inhibitor Synthesis

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[7][8] Consequently, kinase inhibitors are a major focus of drug discovery. Many potent and selective kinase inhibitors are built upon biaryl or heteroaryl-aryl scaffolds, which can be efficiently synthesized using the Suzuki-Miyaura reaction.[6][11]

1-Bromo-3-(1-ethoxyethoxy)benzene is an invaluable tool in this context. It allows for the introduction of a 3-hydroxyphenyl moiety, which can serve as a crucial hydrogen bond donor or acceptor in the ATP-binding pocket of the target kinase.[12]

The synthetic workflow typically involves the Suzuki coupling followed by deprotection of the EE group to unmask the phenol.

Experimental Protocol: Deprotection of the EE Group

-

Dissolve the EE-protected biaryl intermediate in a protic solvent such as methanol or ethanol.

-

Add a catalytic amount of a strong acid, such as concentrated HCl or H₂SO₄, or a milder acid like p-toluenesulfonic acid (TsOH).[3]

-

Stir the reaction at room temperature for 1-3 hours, monitoring by TLC for the disappearance of the starting material.

-

Once the reaction is complete, neutralize the acid with a mild base, such as a saturated aqueous solution of sodium bicarbonate.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected phenolic compound.

Quantitative Data Summary

The following table summarizes typical conditions and expected outcomes for the key transformations involving 1-Bromo-3-(1-ethoxyethoxy)benzene. Yields are representative and can vary based on the specific substrates and reaction scale.

| Transformation | Key Reagents | Solvent | Temperature | Time (h) | Typical Yield |

| Protection | 3-Bromophenol, Ethyl Vinyl Ether, PPTS (cat.) | Dichloromethane | 0 °C to RT | 2-4 | >90% |

| Suzuki Coupling | Aryl/Heteroaryl Boronic Acid, Pd(dppf)Cl₂, K₂CO₃ | Dioxane/H₂O | 80-100 °C | 2-16 | 60-95% |

| Deprotection | HCl (cat.) | Methanol | Room Temp. | 1-3 | >95% |

Broader Synthetic Utility and SAR Insights

While the Suzuki-Miyaura coupling is the most common application, the bromo-substituent of 1-Bromo-3-(1-ethoxyethoxy)benzene can participate in other important C-C and C-N bond-forming reactions, such as Sonogashira, Heck, and Buchwald-Hartwig amination reactions, further expanding its utility.

From a medicinal chemistry perspective, the resulting 3-hydroxyphenyl motif is of great importance. This structural element is found in numerous approved drugs. Its ability to engage in hydrogen bonding interactions with protein residues often contributes significantly to binding affinity and selectivity. Furthermore, bromophenol derivatives, in general, have been explored for a wide range of biological activities, including as antibacterial and anticancer agents, highlighting the therapeutic potential of scaffolds derived from this class of compounds.[13][14][15][16][17]

Safety and Handling

1-Bromo-3-(1-ethoxyethoxy)benzene and related brominated aromatic compounds should be handled with appropriate safety precautions in a well-ventilated fume hood.[18] Wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[19] In case of contact, rinse the affected area immediately with plenty of water.

Conclusion

1-Bromo-3-(1-ethoxyethoxy)benzene stands out as a highly valuable and versatile building block in medicinal chemistry. Its design, which combines a reactive handle for cross-coupling with a robust and easily removable protecting group, allows for the efficient and strategic synthesis of complex molecular targets. Its widespread use in the construction of biaryl scaffolds, particularly for kinase inhibitors, underscores its importance in modern drug discovery pipelines. By understanding the principles behind its reactivity and application, researchers can leverage this powerful tool to accelerate the development of novel therapeutic agents.

References

-

Pharmaffiliates. CAS No : 2655-84-7 | Product Name : 1-Bromo-3-ethoxybenzene. [Link]

-

PubChem. 3-Bromophenetole | C8H9BrO | CID 75867. [Link]

-

Ly, T. N., Lan, L. M., Tsai, M. Y., et al. (2024). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Omega. [Link]

-

Ly, T. N., Lan, L. M., Tsai, M. Y., et al. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. [Link]

-

Chen, Y., Li, Y., Wang, Z., et al. (2024). Marine Bromophenol Derivatives as a Novel Class of Potent Small-Molecule STING Agonists. Marine Drugs, 22(1), 25. [Link]

-

Ly, T. N., Lan, L. M., Tsai, M. Y., et al. (2024). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Omega. [Link]

-

Li, W., Jia, M., Wang, W., et al. (2017). Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. Molecules, 22(11), 1869. [Link]

-

Quibell, J. M., Perry, G. J. P., Cannas, D. M., & Larrosa, I. (2018). SUPPORTING INFORMATION: Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. The Royal Society of Chemistry. [Link]

-

Sciencemadness Discussion Board. 1-bromo-3-methoxybenzene. [Link]

-

CEM Corporation. Protection and Deprotection. [Link]

-

Glen Research. Deprotection - Volume 1 - Deprotect to Completion. [Link]

-

O'Keefe, B. R., Beutler, J. A., Cardellina II, J. H., et al. (2023). Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases. Journal of Natural Products, 86(11), 2635-2642. [Link]

-

da Silva, A. C. M., et al. (2012). Pd-catalyzed Suzuki cross-Coupling reaction of bromostilbene: insights on the nature of the boron Species. Journal of the Brazilian Chemical Society, 23(8), 1442-1448. [Link]

-

Zlatic, C. O., et al. (2017). Discovery of Bivalent Kinase Inhibitors via Enzyme-Templated Fragment Elaboration. ACS Medicinal Chemistry Letters, 8(11), 1162-1167. [Link]

-

Carles, F., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14298-14365. [Link]

-

Carles, F., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021). DIGIBUG Principal. [Link]

-

Lee, C., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(39), 28247-28251. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Protection and Deprotection [cem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. digibug.ugr.es [digibug.ugr.es]

- 10. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of Bivalent Kinase Inhibitors via Enzyme-Templated Fragment Elaboration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]

- 15. Marine Bromophenol Derivatives as a Novel Class of Potent Small-Molecule STING Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. mdpi.com [mdpi.com]

- 18. tcichemicals.com [tcichemicals.com]

- 19. synquestlabs.com [synquestlabs.com]

Methodological & Application

Application Note: Suzuki-Miyaura Cross-Coupling of 1-Bromo-3-(1-ethoxyethoxy)benzene

Executive Summary

This guide details the protocol for utilizing 1-Bromo-3-(1-ethoxyethoxy)benzene as a robust, masked phenol equivalent in Suzuki-Miyaura cross-coupling reactions. The 1-ethoxyethoxy (EE) moiety serves as an acetal-based protecting group, offering critical advantages over free phenols or robust ethers (e.g., methyl ethers). It prevents catalyst poisoning by acidic protons, enhances solubility in organic media, and—crucially—allows for mild, orthogonal deprotection under conditions that preserve sensitive biaryl motifs.

Compound Profile & Strategic Rationale

The Building Block

-

Compound Name: 1-Bromo-3-(1-ethoxyethoxy)benzene[1]

-

Functional Role: Masked 3-Bromophenol

-

Protecting Group: 1-Ethoxyethyl ether (EE)[1]

-

Key Property: Base-stable (compatible with Suzuki conditions) / Acid-labile (facile deprotection).

Why Use the EE Group?

Free phenols are poor substrates for many palladium-catalyzed couplings due to the acidity of the O-H bond, which can quench reactive organometallic intermediates or sequester the catalyst. While methyl ethers are stable, their removal often requires harsh Lewis acids (e.g., BBr₃) that can cleave other sensitive bonds.

The EE group offers a strategic "sweet spot":

-

Ortho-Lithiation Stability: It survives basic activation steps.[2]

-

Suzuki Compatibility: It is chemically inert to the carbonate/phosphate bases used in cross-coupling.

-

Mild Deprotection: It cleaves with dilute acid or Pyridinium p-toluenesulfonate (PPTS), avoiding the need for cryogenic boron tribromide treatments.

Experimental Workflow

Logical Flow Diagram

The following diagram illustrates the complete lifecycle of the substrate, from protection to the final active biaryl phenol.

Figure 1: Strategic workflow for utilizing the EE-protected bromide to generate biaryl phenols.[1][3]

Detailed Protocol

Step 1: Suzuki Cross-Coupling

This protocol uses a standard biphasic system (Toluene/Water) which is highly effective for EE-protected substrates.

Reagents:

-

Substrate: 1-Bromo-3-(1-ethoxyethoxy)benzene (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for sterically hindered cases)

-

Base: Na₂CO₃ or K₂CO₃ (2.0 equiv)

-

Solvent: Toluene : Ethanol : Water (4:1:1 ratio)

Procedure:

-

Setup: Charge a reaction flask with the bromide substrate, aryl boronic acid, and base.

-

Degassing: Evacuate and backfill with Nitrogen or Argon (3 cycles). This is critical to prevent homocoupling and catalyst oxidation.

-

Solvent Addition: Add the degassed solvent mixture.

-

Catalyst Addition: Add the Pd catalyst quickly under a positive stream of inert gas.

-

Reaction: Heat to 80–90 °C for 4–12 hours. Monitor by TLC or HPLC.

-

Note: The EE group is stable at these temperatures in alkaline media.

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate.[4][5][6] Wash with water and brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc). Caution: Do not use acidified silica gel, as it may prematurely cleave the EE group.

Step 2: Deprotection (Acetal Cleavage)

The cleavage of the EE group is driven by hydrolysis.

Option A: Mild Acid (Standard)

-

Dissolve the coupled intermediate in THF/Water (4:1) .

-

Add 1M HCl (approx. 5-10 drops per mmol of substrate) or Acetic Acid (10% v/v).

-

Stir at Room Temperature for 1–2 hours.

-

Monitor disappearance of the acetal (high Rf) and appearance of the phenol (lower Rf).

-

Neutralize with saturated NaHCO₃, extract with EtOAc, and purify.

Option B: Ultra-Mild (For Acid-Sensitive Substrates)

-

Dissolve substrate in Methanol .

-

Add Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv).[1]

-

Stir at 40 °C or Room Temperature until conversion is complete.

Mechanistic Insight & Troubleshooting

Catalytic Cycle & Base Role

The base in the Suzuki reaction plays a dual role: it activates the boronic acid (forming a boronate species) and facilitates transmetalation. For EE-protected substrates, Carbonate bases are superior to Hydroxides. Hydroxides are stronger nucleophiles and, while the EE group is generally base-stable, high concentrations of hot caustic soda can degrade sensitive functional groups on the coupling partner.

Figure 2: The Palladium(0)/Palladium(II) catalytic cycle.[3] The EE-protected bromide enters at the Oxidative Addition step.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Premature Deprotection | Acidic impurities in solvent or silica. | Add 1% Triethylamine to the eluent during purification. Ensure solvents are not acidic. |

| Low Conversion | Catalyst poisoning or poor degassing. | Increase catalyst loading to 5 mol%. Ensure rigorous degassing (O₂ scavenges Pd(0)). |

| Homocoupling | Oxygen presence. | Verify inert atmosphere. Oxygen promotes dimerization of the boronic acid. |

| Emulsion during Workup | Amphiphilic nature of product. | Use a brine wash or add a small amount of MeOH to break the emulsion. |

References

-

BenchChem. The Stability of the 1-Ethoxyethoxy (EE) Protecting Group Under Basic Conditions: A Technical Guide. Retrieved from .

-

Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Developments. Retrieved from .

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[4][7] Chemical Reviews, 95(7), 2457-2483.

- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Standard reference for EE group stability and deprotection conditions).

-

D-NB. New Access Routes to Privileged and Chiral Ligands. (Specific example of 1-Bromo-3-(1-ethoxyethoxy)benzene synthesis and usage). Retrieved from .

Sources

Application Note: Deprotection Protocols for 1-Ethoxyethoxy (EE) Group Under Acidic Conditions

[1]

Abstract & Scope

The 1-ethoxyethoxy (EE) group is a widely utilized acetal-type protecting group for hydroxyl functionalities.[1] Formed via the reaction of an alcohol with ethyl vinyl ether, it offers ease of installation and stability against basic, nucleophilic, and reductive conditions. However, its utility relies entirely on the efficiency and selectivity of its removal.

This Application Note provides a comprehensive technical guide for the deprotection of EE groups. It moves beyond generic textbook descriptions to offer field-proven protocols, mechanistic insights, and troubleshooting strategies for complex substrates.

Mechanistic Foundation

The cleavage of the 1-ethoxyethyl ether is an acid-catalyzed hydrolysis. Unlike silyl ethers which are cleaved by fluoride, or benzyl ethers which require hydrogenolysis, the EE group relies on the protonation of the acetal oxygen to generate a reactive oxocarbenium intermediate.

Understanding this mechanism is critical for troubleshooting: the reaction is an equilibrium process. Successful deprotection often requires driving the equilibrium to the right by exploiting the volatility of the acetaldehyde byproduct or using a vast excess of nucleophilic solvent (water/alcohol).

Figure 1: Acid-Catalyzed Hydrolysis Mechanism

Caption: The stepwise hydrolysis of the EE group. The formation of the oxocarbenium ion is the rate-determining step, followed by hydration and collapse.

Strategic Reagent Selection

The choice of acid dictates the reaction rate and chemoselectivity. While HCl is fast, it endangers other acid-sensitive groups (e.g., silyl ethers, trityl groups). Pyridinium p-toluenesulfonate (PPTS) is the industry "Gold Standard" for mild deprotection.

Table 1: Acid Catalyst Comparison Data

| Reagent | Acidity ( | Reaction Rate | Chemoselectivity | Recommended Solvent |

| PPTS | ~5.2 (mild) | Slow (2-12 h) | High (Leaves THP/MOM/Silyl intact) | Ethanol, Methanol |

| Acetic Acid | 4.76 | Very Slow | High | THF/Water (4:1) |

| HCl (1M) | -6.3 | Fast (<1 h) | Low (Cleaves most acetals/silyls) | THF, Acetone |

| TFA | 0.23 | Very Fast | Low | DCM (anhydrous) |

| CSA | 1.2 | Moderate | Moderate | Methanol |

Field Insight: PPTS in warm ethanol is often preferred over aqueous acids because it allows for a homogeneous reaction mixture with lipophilic substrates, and the solvent acts as a transacetalization agent.

Experimental Protocols

Protocol A: The "Gold Standard" (Mild PPTS Method)

Best for: Complex molecules containing other acid-sensitive groups (e.g., TBS, TBDPS, acetonides). Mechanism: Transacetalization/Solvolysis.

-

Preparation: Dissolve the EE-protected substrate (1.0 equiv) in Ethanol (0.1 M concentration). Methanol may also be used for faster rates.

-

Catalyst Addition: Add Pyridinium p-toluenesulfonate (PPTS) (0.1 – 0.2 equiv).[2]

-

Incubation: Stir at 55 °C (warm bath).

-

Note: Room temperature cleavage is possible but may take 12+ hours. Heating to 55 °C typically completes the reaction in 1–3 hours.

-

-

Monitoring: Monitor via TLC. The EE group creates a chiral center, often resulting in two diastereomeric spots on TLC. Both must disappear.

-

Workup:

-

Cool to room temperature.

-

Concentrate the solvent under reduced pressure (rotary evaporator).

-

Dilute residue with Ethyl Acetate.

-

Wash with saturated

(to neutralize PPTS) and brine. -

Dry over

, filter, and concentrate.

-

Protocol B: Rapid Aqueous Cleavage (HCl/THF)

Best for: Robust substrates where speed is prioritized and no other acid-labile groups are present.

-

Preparation: Dissolve substrate in THF (0.1 M).

-

Acid Addition: Add 1M aqueous HCl (1.0 equiv per EE group).

-

Alternative: For slightly milder conditions, use 50% aqueous Acetic Acid.

-

-

Reaction: Stir at Room Temperature . Reaction is typically complete in <30 minutes.

-

Quench (Critical):

-

Do not concentrate directly (acid concentration will spike).

-

Pour mixture into excess saturated

solution. -

Extract with Ethyl Acetate or Ether.[2]

-

Troubleshooting & Optimization

Common issues involve incomplete deprotection or degradation of the substrate.

Diastereomer Confusion

The EE group introduces a new chiral center at the acetal carbon.

-

Observation: NMR spectra show complex multiplets; TLC shows two spots.

-

Resolution: This is normal. Do not attempt to separate diastereomers before deprotection. Upon cleavage, the chiral center is destroyed, and the product will converge to a single species.

Driving the Equilibrium

If the reaction stalls (common with steric bulk):

-

Scavenge Acetaldehyde: Bubble a gentle stream of

through the reaction to remove the volatile acetaldehyde byproduct. -

Solvent Switch: Switch from THF/Water to Methanol. Methanol acts as both solvent and nucleophile, driving the formation of dimethyl acetal (volatile) and releasing the alcohol.

Figure 2: Troubleshooting Decision Tree

Caption: Decision matrix for selecting reagents and optimizing stalled reactions.

References

-

Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: New York, 2014.

-

Miyashita, M.; Yoshikoshi, A.; Grieco, P. A. "Pyridinium p-Toluenesulfonate.[2] A Mild and Efficient Catalyst for the Tetrahydropyranylation of Alcohols." J. Org.[3] Chem.1977 , 42, 3772–3774.

-

BenchChem. "Stability of the 1-Ethoxyethoxy (EE) Protecting Group." Application Note.

-

Kocienski, P. J. Protecting Groups, 3rd ed.; Thieme: Stuttgart, 2005.

Scalable synthesis methods for 1-Bromo-3-(1-ethoxyethoxy)benzene

An Application Note and Protocol for the Scalable Synthesis of 1-Bromo-3-(1-ethoxyethoxy)benzene

Introduction

1-Bromo-3-(1-ethoxyethoxy)benzene is a crucial intermediate in organic synthesis, serving as a protected form of 3-bromophenol. The 1-ethoxyethyl (EE) group is an acetal-type protecting group that masks the reactive hydroxyl functionality of the phenol.[1] This protection strategy is essential in multi-step syntheses where the phenolic proton or the nucleophilic oxygen could interfere with subsequent reactions, such as organometallic transformations (e.g., Grignard reagent formation or lithiation) or transition-metal-catalyzed cross-coupling reactions at the C-Br bond. The EE group is valued for its ease of installation, general stability under neutral, basic, and nucleophilic conditions, and its straightforward removal under mild acidic conditions.[1][2]

This document provides a comprehensive guide for the scalable synthesis of 1-Bromo-3-(1-ethoxyethoxy)benzene, designed for researchers, scientists, and drug development professionals. It details a field-proven protocol, explains the underlying chemical principles, and addresses critical considerations for scaling the reaction from the laboratory bench to larger-scale production.

Synthesis Strategy and Reaction Mechanism

The most efficient and scalable method for synthesizing 1-Bromo-3-(1-ethoxyethoxy)benzene is the direct acid-catalyzed addition of 3-bromophenol to ethyl vinyl ether (EVE).[3][4] This reaction is advantageous due to its high atom economy, mild reaction conditions, and typically high yields.

Reaction: 3-BrC₆H₄OH + CH₂=CHOEt → 3-BrC₆H₄OCH(CH₃)OEt

Mechanism: The reaction proceeds via an acid-catalyzed electrophilic addition mechanism.

-

Protonation of Ethyl Vinyl Ether: The acid catalyst (e.g., pyridinium p-toluenesulfonate, PPTS) protonates the terminal carbon of the ethyl vinyl ether double bond. This is the rate-determining step.

-

Formation of a Resonance-Stabilized Carbocation: The protonation generates a highly reactive oxocarbenium ion, which is stabilized by resonance with the adjacent oxygen atom.

-

Nucleophilic Attack by Phenol: The electron-rich oxygen atom of 3-bromophenol acts as a nucleophile, attacking the carbocation to form a new carbon-oxygen bond.

-

Deprotonation: The resulting protonated ether is deprotonated, regenerating the acid catalyst and yielding the final product, 1-Bromo-3-(1-ethoxyethoxy)benzene.

The use of a mild acid catalyst like PPTS is particularly suitable for scalable synthesis as it minimizes potential side reactions, such as the polymerization of ethyl vinyl ether, which can be initiated by stronger acids.[1][5]

Experimental Workflow Diagram

Caption: Scalable synthesis workflow for 1-Bromo-3-(1-ethoxyethoxy)benzene.

Detailed Scalable Protocol

This protocol is optimized for a ~10-gram scale and can be adapted for larger quantities.

Materials and Equipment:

-

3-Bromophenol (Reagent grade)

-

Ethyl vinyl ether (EVE), stabilized (≥99%)

-

Pyridinium p-toluenesulfonate (PPTS)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel (for column chromatography)

-

Hexanes and Ethyl Acetate (for chromatography)

-

Round-bottom flask with magnetic stir bar

-

Dropping funnel or syringe

-

Ice-water bath

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

Flash chromatography setup

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3-bromophenol (10.0 g, 57.8 mmol, 1.0 equiv). Dissolve it in 100 mL of anhydrous dichloromethane.

-

Reagent Addition: Add ethyl vinyl ether (8.3 g, 11.0 mL, 115.6 mmol, 2.0 equiv) to the solution. Using a slight excess of EVE ensures the complete consumption of the starting phenol.[1]

-

Catalyst Introduction: Cool the flask in an ice-water bath to 0 °C. With vigorous stirring, add pyridinium p-toluenesulfonate (PPTS) (1.45 g, 5.78 mmol, 0.1 equiv) in one portion.[1] The use of a catalytic amount of a mild acid like PPTS is crucial for controlling the reaction rate and preventing side reactions.[2]

-

Reaction Monitoring: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction and monitor its progress by thin-layer chromatography (TLC) (e.g., using 9:1 Hexanes:Ethyl Acetate as eluent). The reaction is typically complete within 1-3 hours, indicated by the disappearance of the 3-bromophenol spot.[1]

-

Workup: Once the reaction is complete, quench the catalyst by adding 50 mL of saturated aqueous NaHCO₃ solution to the flask and stir for 10 minutes. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine. The brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.

-

Purification: Purify the crude oil by flash column chromatography on silica gel. Elute with a gradient of hexanes to 95:5 hexanes/ethyl acetate. Combine the fractions containing the pure product and concentrate under reduced pressure to yield 1-Bromo-3-(1-ethoxyethoxy)benzene as a colorless to light yellow oil. For larger scales, vacuum distillation can be an effective alternative to chromatography.[6]

Quantitative Data Summary

| Reagent | MW ( g/mol ) | Moles (mmol) | Equivalents | Amount Used |

| 3-Bromophenol | 173.01 | 57.8 | 1.0 | 10.0 g |

| Ethyl Vinyl Ether | 72.11 | 115.6 | 2.0 | 8.3 g (11.0 mL) |

| PPTS | 251.30 | 5.78 | 0.1 | 1.45 g |

| Dichloromethane | 84.93 | - | - | 100 mL |

| Expected Yield | 245.11 | - | - | ~13.0 g (92%) |

Product Characterization and Deprotection

-

Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques.

-

¹H NMR: Expect characteristic signals for the aromatic protons, the methine proton of the acetal (a quartet), the methylene protons of the ethoxy group, and the two methyl groups.

-

¹³C NMR: Confirm the presence of the correct number of carbon signals, including the diagnostic acetal carbon (~99-101 ppm).

-

GC-MS: Verify the molecular weight and purity.

-

-

Deprotection: The EE group is readily removed to regenerate the free phenol under mild acidic conditions. A typical procedure involves stirring the protected compound in a mixture of tetrahydrofuran (THF) and dilute aqueous HCl or acetic acid at room temperature.[1][2] This orthogonality is a key advantage of the EE protecting group.

Safety and Handling Precautions

All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.

-

3-Bromophenol: Corrosive and toxic. Avoid contact with skin and eyes. Handle as a hazardous substance.

-

Ethyl Vinyl Ether: Highly flammable liquid and vapor.[5] It can form explosive peroxides and may polymerize.[2] Keep away from heat, sparks, and open flames. Store in a cool, dry place.

-

Dichloromethane (CH₂Cl₂): Volatile and a suspected carcinogen. Avoid inhalation of vapors.

-

PPTS: Irritant. Avoid breathing dust and contact with skin and eyes.[7]

Dispose of all chemical waste in accordance with local institutional and governmental regulations.

References

-

Frontiers. Palladium-catalyzed allylic etherification of phenols with vinyl ethylene carbonate. [Link]

-

Sustainable and Scalable Synthesis of Acetal‐Containing Polyols as a Platform for Circular Polyurethanes - PMC. [Link]

- Google Patents. US2579412A - Reaction of vinyl ethers with hydroxy compounds.

-

Pure. Sustainable and Scalable Synthesis of Acetal-Containing Polyols as a Platform for Circular Polyurethanes. [Link]

-

RSC Publishing. Base Catalysed Addition of Phenols to Aryl Vinyl Sulphones. [Link]

-

NIH PubChem. Benzene, 1-bromo-3-ethyl- | C8H9Br | CID 123170. [Link]

-

Synthesis of Phenol‐Derived cis‐Vinyl Ethers Using Ethynyl Benziodoxolone. [Link]

-

Wikipedia. Ethyl vinyl ether. [Link]

- Google Patents. EP0913381B1 - Method for purifying a bromine compound.

-

ChemBK. 1-bromo-3-ethoxy-benzene. [Link]

-

HETEROCYCLES. ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITU. [Link]

-

Organic Syntheses Procedure. o-BROMOPHENOL. [Link]

-

The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

-

Semantic Scholar. Electrostatically tuned phenols: a scalable organocatalyst for transfer hydrogenation and tandem reductive alkylation of N. [Link]

-

Acetals for adaptable and pH degradable thermosets and the use of internal acid sources. [Link]

-

What Chemicals Can the Ethyl Vinyl Ether React with. [Link]

- Google Patents. US20050137431A1 - Process for eco-friendly synthesis of bromobenzene.

-

ACS Omega. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. [Link]

-

SciSpace. A CONCISE REVIEW ON SYNTHESIS OF ACETAL AND RECENT ADVANCES. [Link]

-

Chemistry LibreTexts. 3.10: Synthesis of Polysubstituted Benzenes. [Link]

-

Organic Chemistry Portal. Ether synthesis by etherification (alkylation). [Link]

-

Product Class 3: Bromoarenes. [Link]

-

ResearchGate. Synthesis of 1-bromo-3-methoxy-4-propoxy-5-iodobenzene - A novel efficient process for the synthesis of brominated aromatic compound | Request PDF. [Link]

-

Chemistry LibreTexts. 18.2: Preparing Ethers. [Link]

-

ResearchGate. A Hierarchy of Aryloxide Deprotection by Boron Tribromide | Request PDF. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Ethyl vinyl ether: Chemical properties and uses_Chemicalbook [chemicalbook.com]

- 3. What Chemicals Can the Ethyl Vinyl Ether React with - Nanjing Chemical Material Corp. [njchm.com]

- 4. longchangchemical.com [longchangchemical.com]

- 5. Ethyl vinyl ether - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chembk.com [chembk.com]

Application Note: Synthesis of 1-(3-Bromophenoxy)-1-ethoxyethane

Executive Summary

This guide details the protocol for protecting the hydroxyl group of 3-bromophenol using ethyl vinyl ether (EVE). This reaction yields 1-(3-bromophenoxy)-1-ethoxyethane , a mixed acetal. This protection strategy is critical in multi-step organic synthesis, particularly when the phenol moiety must remain inert to basic or nucleophilic reagents (e.g., organolithiums or Grignard reagents) used in subsequent steps.

The protocol utilizes Pyridinium p-toluenesulfonate (PPTS) as a mild acid catalyst.[1] Unlike stronger acids (e.g.,

Reaction Mechanism

Mechanistic Analysis

The reaction proceeds via an electrophilic addition mechanism. It is not a simple substitution; rather, the electron-rich double bond of the vinyl ether acts as a nucleophile toward a proton, generating a highly reactive electrophile.

-

Protonation (Rate Determining Step): The acid catalyst donates a proton (

) to the terminal carbon of the ethyl vinyl ether double bond. This breaks the -

Nucleophilic Attack: The lone pair on the oxygen atom of 3-bromophenol attacks the electrophilic carbon of the oxocarbenium ion.

-

Deprotonation: A base (the conjugate base of the catalyst or another solvent molecule) abstracts the proton from the phenolic oxygen, neutralizing the charge and yielding the final acetal product.

Pathway Visualization

Figure 1: Step-wise electrophilic addition mechanism forming the mixed acetal.

Experimental Protocol

Materials & Reagents

| Reagent | Equiv. | Role | CAS No. |

| 3-Bromophenol | 1.0 | Substrate | 591-20-8 |

| Ethyl Vinyl Ether | 2.0 - 3.0 | Reagent (Electrophile) | 109-92-2 |

| PPTS | 0.05 - 0.1 | Catalyst | 24057-28-1 |

| Dichloromethane (DCM) | N/A | Solvent (Anhydrous) | 75-09-2 |

| Triethylamine ( | Trace | Quenching Agent | 121-44-8 |

Step-by-Step Methodology

Expert Insight: The high volatility of ethyl vinyl ether (bp 33 °C) requires the reaction to be run in a closed system or with an efficient reflux condenser if heating is applied (though RT is usually sufficient). Anhydrous conditions are non-negotiable; water competes with the phenol, hydrolyzing the vinyl ether into acetaldehyde and ethanol.

Step 1: Setup and Dissolution

-

Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

-

Purge with Nitrogen (

) or Argon to maintain an inert atmosphere. -

Add 3-Bromophenol (1.73 g, 10.0 mmol) .

-

Add 20 mL of anhydrous DCM . Stir until fully dissolved.

Step 2: Reagent Addition

-

Cool the solution to 0 °C using an ice bath. Reasoning: Cooling controls the initial exotherm of the acid-catalyzed addition.

-

Add Ethyl Vinyl Ether (1.91 mL, 20.0 mmol, 2.0 equiv) via syringe.

-

Add PPTS (125 mg, 0.5 mmol, 0.05 equiv) in one portion.

Step 3: Reaction & Monitoring

-

Remove the ice bath and allow the mixture to warm to Room Temperature (25 °C) .

-

Stir for 2–4 hours .

-

Self-Validating Check (TLC): Spot the reaction mixture against the starting phenol on a silica plate (Eluent: 10% EtOAc/Hexanes).

-

Success Criteria: Complete disappearance of the 3-bromophenol spot (lower

) and appearance of a new, less polar spot (higher

-

Step 4: Workup (Critical for Stability)

-

Add 0.5 mL of Triethylamine (

) to the reaction mixture.-

Causality: The acetal product is acid-sensitive. Quenching the catalyst before aqueous workup prevents hydrolysis during extraction.

-

-

Dilute with 30 mL of diethyl ether or DCM.

-

Wash with saturated

(2 x 20 mL) followed by Brine (20 mL) . -

Dry the organic layer over anhydrous

.[2] -

Filter and concentrate under reduced pressure (Rotovap). Note: Do not heat the water bath above 40 °C to avoid thermal decomposition.

Step 5: Purification

-

Method: Flash Column Chromatography.

-

Stationary Phase: Silica Gel (pre-treated with 1%

in hexanes). -

Eluent: 5%

10% EtOAc in Hexanes. -

Note: Pure acetals are often stable enough to distill if the boiling point allows, but chromatography is standard for this molecular weight.

Workflow Visualization

Figure 2: Operational workflow ensuring product stability through basic quenching.

Data Analysis & Characterization

The formation of the acetal creates a chiral center (racemic mixture) and distinct NMR signals.

| Signal Type | Expected Shift ( | Multiplicity | Integration | Assignment |

| Acetal CH | 5.35 - 5.45 | Quartet ( | 1H | |

| Aromatic | 6.90 - 7.20 | Multiplet | 4H | 3-Bromophenol Ring |

| Ether | 3.50 - 3.80 | Multiplet | 2H | |

| Acetal | 1.45 - 1.55 | Doublet ( | 3H | |

| Ethyl | 1.15 - 1.25 | Triplet | 3H |

Interpretation: The diagnostic signal is the quartet around 5.4 ppm. If this signal is absent or if an aldehyde proton (9.8 ppm) appears, hydrolysis has occurred.

Troubleshooting & Optimization

-

Problem: Incomplete conversion after 4 hours.

-

Solution: Add an additional 0.5 equiv of Ethyl Vinyl Ether. The reagent is volatile and may have evaporated if the vessel wasn't sealed well.

-

-

Problem: Product hydrolysis on the column.

-

Solution: Silica gel is slightly acidic. Always flush the column with 1% triethylamine in hexanes before loading the sample to neutralize active acidic sites.

-

-

Problem: Polymerization of Ethyl Vinyl Ether.

-

Solution: This appears as a viscous gum. Ensure the catalyst concentration is low (start at 1 mol%) and temperature is controlled at 0 °C during addition.

-

References

-

BenchChem. Application Notes: (2-Ethoxyethyl) Vinyl Ether as a Protecting Group for Alcohols.[1] Retrieved from

-

Organic Syntheses. Protection of Phenols and Alcohols. Org.[3][4][5][6] Synth. 2005 , 82, 108. (General methodology for acetalization).

-

ChemicalBook. 1-(4'-Bromophenoxy)-1-ethoxyethane Properties and Suppliers. (Analogous compound data). Retrieved from

-

Wikipedia. Ethyl vinyl ether: Preparation and reactions. Retrieved from

-

Miyashita, M., et al. Pyridinium p-toluenesulfonate (PPTS). A mild and efficient acid catalyst for the formation of acetals.J. Org.[7] Chem.1977 , 42, 3772–3774. (Seminal paper on PPTS catalyst).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Ethyl vinyl ether - Wikipedia [en.wikipedia.org]

- 4. academics.su.edu.krd [academics.su.edu.krd]

- 5. exsyncorp.com [exsyncorp.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Validation & Comparative

A Comparative Guide to the 13C NMR Chemical Shifts of 1-Bromo-3-(1-ethoxyethoxy)benzene

This technical guide provides an in-depth analysis and comparison of the predicted 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 1-Bromo-3-(1-ethoxyethoxy)benzene. In the dynamic fields of chemical research and drug development, the unambiguous structural elucidation of novel molecules is paramount. 13C NMR spectroscopy serves as a cornerstone technique for this purpose, offering a detailed fingerprint of a molecule's carbon skeleton.

Due to the absence of a publicly available experimental spectrum for 1-Bromo-3-(1-ethoxyethoxy)benzene, this guide leverages predictive methodologies, supported by experimental data from structurally analogous compounds. By dissecting the electronic and steric influences of the bromo and 1-ethoxyethoxy substituents on the benzene ring, we can confidently assign the chemical shifts and provide a valuable reference for researchers synthesizing or working with this compound. This guide will objectively compare the predicted data with the known 13C NMR spectra of 1-bromo-3-hydroxybenzene, 1-bromo-3-ethoxybenzene, and the characteristic shifts of the 1-ethoxyethoxy acetal group to provide a comprehensive understanding of the spectral features.

The Foundational Principles of 13C NMR in Aromatic Systems

13C NMR spectroscopy measures the magnetic properties of the ¹³C isotope. The chemical shift (δ), reported in parts per million (ppm), is highly sensitive to the electronic environment of each carbon atom. In substituted benzene derivatives, the chemical shifts of the aromatic carbons, which typically appear in the 110-160 ppm range, are influenced by the interplay of inductive and resonance effects of the substituents.[1][2]

-

Inductive Effects: Electronegative substituents, like bromine and oxygen, withdraw electron density through the sigma bonds, generally causing a deshielding effect (a downfield shift to higher ppm values) on nearby carbon atoms.[3]

-

Resonance Effects: Substituents with lone pairs of electrons, such as the oxygen in the ethoxyethoxy group, can donate electron density into the π-system of the benzene ring. This donation primarily increases electron density at the ortho and para positions, leading to a shielding effect (an upfield shift to lower ppm values).[4]

-

Heavy Atom Effect: For heavier halogens like bromine, a phenomenon known as the "heavy atom effect" can lead to a shielding of the directly attached (ipso) carbon, causing its signal to appear at a lower chemical shift than what would be predicted based on electronegativity alone.[5]

Structural Elucidation and Atom Numbering

To facilitate a clear discussion of the 13C NMR data, the structure of 1-Bromo-3-(1-ethoxyethoxy)benzene is presented below with the standardized IUPAC numbering for the benzene ring and assigned letters for the side-chain carbons.

Caption: Structure of 1-Bromo-3-(1-ethoxyethoxy)benzene with atom numbering.

Predicted 13C NMR Chemical Shifts for 1-Bromo-3-(1-ethoxyethoxy)benzene

The following table summarizes the predicted 13C NMR chemical shifts for the target molecule. These predictions are derived from established substituent effect principles and analysis of the spectral data of analogous compounds.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| Aromatic Carbons | ||

| C1 (C-Br) | ~122.8 | ipso-Carbon attached to bromine; shielded by the heavy atom effect. |

| C2 | ~115.5 | ortho to -Br and ortho to -OR; experiences competing inductive withdrawal from Br and resonance donation from O. |

| C3 (C-Oa) | ~157.5 | ipso-Carbon attached to the electron-donating oxygen; significantly deshielded. |

| C4 | ~123.5 | meta to -Br and ortho to -OR; primarily influenced by resonance donation from oxygen. |

| C5 | ~117.0 | meta to -Br and para to -OR; strongly shielded by resonance donation from oxygen. |

| C6 | ~130.5 | ortho to -Br and meta to -OR; primarily influenced by the inductive withdrawal of bromine. |

| Aliphatic Carbons | ||

| Cb (Acetal CH) | ~99.5 | Acetal carbon, characteristic downfield shift.[6] |

| Cc (Acetal CH3) | ~20.5 | Methyl group attached to the acetal carbon. |

| Cd (-OCH2-) | ~61.0 | Methylene carbon of the ethoxy group, adjacent to oxygen. |

| Ce (-CH3) | ~15.2 | Terminal methyl carbon of the ethoxy group. |

Comparative Analysis with Structurally Related Compounds

To validate and understand the predicted chemical shifts, a comparison with experimentally determined data for structurally similar molecules is essential.

Table 2: Comparison of Aromatic 13C NMR Chemical Shifts (δ, ppm)

| Carbon | 1-Bromo-3-(1-ethoxyethoxy)benzene (Predicted) | 1-Bromo-3-hydroxybenzene[6] | 1-Bromo-3-ethoxybenzene (from 3-bromoanisole data) |

| C1 | ~122.8 | 122.9 | 122.7 |

| C2 | ~115.5 | 115.4 | 116.1 |

| C3 | ~157.5 | 156.9 | 159.6 |

| C4 | ~123.5 | 123.8 | 123.6 |

| C5 | ~117.0 | 119.9 | 115.0 |

| C6 | ~130.5 | 130.6 | 130.6 |

Analysis of Aromatic Shifts:

The predicted chemical shifts for the aromatic carbons of 1-Bromo-3-(1-ethoxyethoxy)benzene show strong correlations with the experimental data of 1-bromo-3-hydroxybenzene and 1-bromo-3-ethoxybenzene (approximated by 3-bromoanisole).

-

C1 (C-Br): The chemical shift is consistently around 122.7-122.9 ppm across all three compounds, demonstrating the characteristic shielding of the ipso-carbon by the bromine atom.

-

C3 (C-O): This carbon experiences the most significant downfield shift due to the direct attachment to the electronegative oxygen atom. The predicted value of ~157.5 ppm is in excellent agreement with the experimental values for the hydroxyl and methoxy analogues.

-

Substituent Effects on C2, C4, C5, and C6: The shifts of the remaining aromatic carbons are dictated by their positions relative to the two substituents. The -OH, -OEt, and the -O-acetal groups are all electron-donating through resonance, leading to shielding at the ortho and para positions (C2, C4, and C5 relative to the oxygen). The bromine atom is inductively withdrawing, causing deshielding, particularly at the ortho positions (C2 and C6). The interplay of these effects results in the observed and predicted chemical shifts.

Table 3: Comparison of Aliphatic 13C NMR Chemical Shifts (δ, ppm)

| Carbon Group | 1-Bromo-3-(1-ethoxyethoxy)benzene (Side Chain Prediction) | 1,1-Diethoxyethane |

| Acetal CH | ~99.5 | ~100.5 |

| Acetal CH3 | ~20.5 | ~19.5 |

| -OCH2- | ~61.0 | ~59.8 |

| -CH3 | ~15.2 | ~15.3 |

Analysis of Aliphatic Shifts:

The predicted chemical shifts for the 1-ethoxyethoxy side chain align closely with the experimental data for 1,1-diethoxyethane, a simple acetal. This confirms that the aromatic ring has a minimal long-range effect on the chemical shifts of the aliphatic carbons in the acetal moiety. The characteristic downfield shift of the acetal carbon (Cb) to ~99.5 ppm is a key diagnostic feature for this functional group.[6]

Experimental Protocol for 13C NMR Spectroscopy

For researchers wishing to acquire experimental data for 1-Bromo-3-(1-ethoxyethoxy)benzene or similar compounds, the following general protocol is recommended.

1. Sample Preparation:

-

Analyte: Weigh approximately 20-50 mg of the purified compound.

-

Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

NMR Tube: Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz for ¹H, which corresponds to 100 MHz for ¹³C) is recommended for optimal signal dispersion and sensitivity.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

3. Data Acquisition:

-

Pulse Program: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30) is typically used.

-

Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts (e.g., 0-220 ppm).

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be required to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient.

4. Data Processing:

-

The acquired Free Induction Decay (FID) should be processed with Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Caption: A simplified workflow for acquiring a 13C NMR spectrum.

Conclusion

This guide provides a robust, predicted 13C NMR dataset for 1-Bromo-3-(1-ethoxyethoxy)benzene, grounded in the fundamental principles of NMR spectroscopy and validated through comparison with analogous compounds. The analysis highlights the diagnostic chemical shifts for both the substituted aromatic ring and the 1-ethoxyethoxy side chain. The provided experimental protocol offers a practical framework for researchers to obtain empirical data. This comprehensive guide serves as a valuable resource for the scientific community, aiding in the swift and accurate structural characterization of this and related molecules.

References

- Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from a relevant university chemistry resource.

- ResearchGate. (n.d.). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects.

- Canadian Science Publishing. (n.d.). Substituent effects of phosphorus-containing groups on aromatic reactivity. Determination of substituent constants by 13C nuclear magnetic resonance spectroscopy.

- JoVE. (n.d.). NMR Spectroscopy of Benzene Derivatives.

- JoVE. (2025, May 22). Video: NMR Spectroscopy of Benzene Derivatives.

-

PubChem. (n.d.). 3-Bromophenol. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,1-Diethoxyethane. Retrieved from [Link]

- Stenutz, R. (n.d.). NMR chemical shift prediction of benzenes. Retrieved from a relevant online NMR prediction tool.

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

- Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy.

- Compound Interest. (2015). A guide to 13C NMR chemical shift values.

- ACS Publications. (n.d.). Analysis of Two 13C NMR Correlations for Determining the Stereochemistry of 1,3-Diol Acetonides.

- Benchchem. (n.d.). A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of 1-Bromo-3,5-dichlorobenzene and Its Isomers.

- Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from a relevant chemistry forum discussion.

- RSC Publishing. (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes.

- Wiley Online Library. (n.d.). Propionaldehyde diethyl acetal - Optional[13C NMR] - Spectrum - SpectraBase.

- Yeast Metabolome Database. (n.d.). 1,1-Diethoxy ethane (YMDB01369).

- Bruker. (2015, December 4). Mnova Predict | Accurate Prediction.

- ChemicalBook. (n.d.). 1,1-Diethoxyethane(105-57-7) 13C NMR spectrum.

- PubChem. (n.d.). 1,1-Diethoxyethane.

- Chemistry LibreTexts. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra.

- Wiley-VCH. (2007). Supporting Information.

- ChemicalBook. (n.d.). 2-Bromoanisole(578-57-4) 13C NMR spectrum.

- Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for.

- University of Glasgow. (n.d.). 13C NMR Spectroscopy.

- University of Regensburg. (n.d.). Chemical shifts.

- Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from a relevant chemistry forum discussion.

Sources

- 1. Acrolein diethyl acetal(3054-95-3) 13C NMR spectrum [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. NMR chemical shift prediction of benzenes [stenutz.eu]

- 4. Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BENZALDEHYDE DIETHYL ACETAL(774-48-1) 13C NMR spectrum [chemicalbook.com]

- 6. 1,1-Diethoxyethane - Wikipedia [en.wikipedia.org]

Quality Control Benchmarks for Industrial 1-Bromo-3-(1-ethoxyethoxy)benzene

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of Acetal Protection

In the synthesis of complex pharmaceutical intermediates—particularly those involving lithiation or Grignard formation—the protection of phenolic hydroxyl groups is non-negotiable. 1-Bromo-3-(1-ethoxyethoxy)benzene (often referred to as the "EE-protected" 3-bromophenol) represents a critical balance between stability and lability. Unlike robust methyl ethers which require harsh demethylation, the 1-ethoxyethyl (EE) group is an acetal, stable to strong bases (like n-BuLi) but cleaved under mild acidic conditions.

This guide establishes the quality control (QC) benchmarks required to validate this intermediate for GMP and high-throughput research settings, comparing it objectively against common alternatives like THP (tetrahydropyranyl) and MOM (methoxymethyl) ethers.

Comparative Analysis: EE vs. THP vs. MOM

Selecting the right protecting group is an exercise in "chemical logistics"—balancing the cost of application, stability during reaction, and ease of removal.

Table 1: Performance Comparison of Phenolic Protecting Groups

| Feature | 1-Ethoxyethyl (EE) | Tetrahydropyranyl (THP) | Methoxymethyl (MOM) | tert-Butyldimethylsilyl (TBDMS) |

| Reagent | Ethyl Vinyl Ether (Cheap, Liquid) | Dihydropyran (Cheap, Liquid) | MOM-Cl (Carcinogenic , Gas/Liq) | TBDMS-Cl (Expensive, Solid) |

| Atom Economy | High (Addition reaction) | High (Addition reaction) | Lower (Substitution, salt waste) | Lowest (Substitution, salt waste) |

| NMR Complexity | Moderate (New chiral center, quartet/doublet) | High (New chiral center, complex multiplet overlap) | Low (Achiral singlet, very clean) | Low (Singlets) |

| Acid Stability | Low (Cleaves w/ mild acid) | Low (Cleaves w/ mild acid) | Moderate (Requires strong acid) | Variable (Cleaves w/ F- or acid) |

| Base Stability | Excellent (Stable to n-BuLi) | Excellent | Excellent | Good (Can be labile to strong bases) |

| Industrial Viability | High (Safer reagent, easy workup) | High (Standard, but NMR is messy) | Low (Safety concerns with MOM-Cl) | Medium (Cost prohibitive at scale) |

Expert Insight: While MOM ethers offer the cleanest NMR spectra, the carcinogenicity of chloromethyl methyl ether (MOM-Cl) makes them a liability in modern industrial hygiene. The EE group is the superior choice for large-scale lithiation chemistry because it mimics the stability of THP without the spectral clutter caused by the tetrahydropyran ring's methylene protons.

Synthesis & Degradation Pathways

Understanding the impurity profile requires analyzing the synthesis mechanism. The EE group is formed via the acid-catalyzed addition of 3-bromophenol to ethyl vinyl ether. The reaction is reversible; moisture is the enemy.

Diagram 1: Synthesis and Hydrolysis Pathways

Caption: The reversible formation of the acetal linkage makes moisture control critical. Hydrolysis regenerates the starting phenol.

Quality Control Benchmarks

To ensure the material is suitable for downstream lithiation (where free phenols quench the organometallic reagent), the following specifications are recommended.

Critical Specifications Table

| Test Parameter | Method | Acceptance Criteria | Rationale |

| Appearance | Visual | Clear, colorless to pale yellow liquid | Darkening indicates oxidation or polymerization of residual vinyl ether. |

| Purity | HPLC (Reverse Phase) | ≥ 97.0% | High purity required to prevent stoichiometry errors in lithiation. |

| Impurity A (Phenol) | HPLC | ≤ 0.5% | Free phenol protons will quench n-BuLi (1:1 ratio), reducing yield. |

| Impurity B (EVE) | GC / NMR | ≤ 0.1% | Residual ethyl vinyl ether can polymerize or react with electrophiles. |

| Water Content | Karl Fischer (Coulometric) | ≤ 0.05% | Water hydrolyzes the product and quenches organometallics. |

| Acidity | pH (aq. extract) | Neutral to slightly basic | Acid traces catalyze auto-decomposition during storage. |

Experimental Protocols

Protocol A: HPLC Purity & Impurity Profiling

-

System: Agilent 1200 or equivalent with DAD.

-

Column: C18 (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

-

Mobile Phase:

-

Gradient: 40% B to 90% B over 15 min.

-

Detection: 254 nm (aromatic ring).

-

Note: Do not use acidic modifiers (TFA/Formic Acid) in the mobile phase, as they will degrade the acetal on the column, leading to false "high impurity" results.

Protocol B: Stability Stress Test (Self-Validation)

To validate the storage conditions, perform a stress test:

-

Aliquot: Take 1 g of product.

-

Spike: Add 10 µL of 0.1 M HCl.

-

Monitor: Analyze by TLC or HPLC at t=0 and t=1h.

-

Result: Rapid appearance of the 3-bromophenol peak confirms the lability of the group and underscores the need for base-stabilized storage (e.g., storing over activated 4Å molecular sieves or with trace K2CO3).

QC Workflow Visualization

This flowchart guides the analyst through the decision-making process for batch release.

Diagram 2: QC Decision Tree

Caption: A sequential QC process prioritizing moisture and acidity checks before chromatographic analysis.

References

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. 3rd Ed., Wiley-Interscience. (Standard reference for EE vs THP stability constants).

-

SIELC Technologies. (2018).[2] HPLC Separation of Bromo-ethoxybenzenes: Method Development Guide. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1-Bromo-3-(1-ethoxyethoxy)benzene

Content Type: Operational Safety & Logistics Protocol Audience: Synthetic Chemists, Process Engineers, and EHS Officers

Core Directive: The "Acetal" Stability Imperative

1-Bromo-3-(1-ethoxyethoxy)benzene is a specialized organic intermediate, likely generated in situ or as a custom reagent. It functions as a protected 3-bromophenol , where the phenol group is masked as an ethyl vinyl ether adduct (an acetal).

The Critical Hazard Mechanism: Unlike simple aryl bromides, this molecule contains an acid-labile acetal linkage .

-

Stability: It is stable under basic and neutral conditions.

-

Instability: Upon contact with moisture or trace acid , it hydrolyzes rapidly.

-

Degradation Products: This hydrolysis releases 3-Bromophenol (highly corrosive/toxic) and Acetaldehyde (flammable/volatile).

Operational Rule #1: Treat this compound not just as an irritant, but as a moisture-sensitive precursor to corrosive phenols. All handling must exclude atmospheric moisture to maintain reagent integrity and safety.

Risk Assessment & Hazard Identification (GHS)

Based on read-across data from the para-isomer (CAS 90875-14-2) and functional group analysis.

| Hazard Class | Category | Hazard Statement | Mechanism of Action |

| Skin Irritation | Cat 2 | H315: Causes skin irritation.[1] | Lipophilic ether penetrates skin; hydrolysis releases corrosive phenol. |

| Eye Irritation | Cat 2A | H319: Causes serious eye irritation.[1][2][3] | Direct solvent effect; rapid hydrolysis on moist ocular surface. |

| STOT - SE | Cat 3 | H335: May cause respiratory irritation. | Inhalation of mist/vapors triggers mucous membrane irritation. |

| Flammability | Cat 4 | H227: Combustible liquid.[4] | Flash point likely >65°C, but degradation releases flammable acetaldehyde. |

Personal Protective Equipment (PPE) Matrix

Standard lab PPE is insufficient due to the hydrolysis risk. The following upgrades are mandatory.

| PPE Component | Specification | Scientific Rationale |

| Hand Protection | Nitrile (Double Gloving) Inner: 4 milOuter: 5-8 mil | Permeation Defense: Acetals are organic solvents that can swell thin latex. Double gloving prevents breakthrough of the parent bromide and the corrosive phenol byproduct. |

| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+) | Vapor/Splash Seal: Safety glasses with side shields are inadequate. The hydrolysis product (acetaldehyde) is volatile and irritating; goggles provide a vapor seal. |

| Body Protection | Flame-Resistant Lab Coat (Nomex or treated cotton) | Dual Threat: Protects against the combustible organic solvent and potential acidic byproducts. |

| Respiratory | Fume Hood (Required) Face Velocity: 80-100 fpm | Inhalation Control: Must be handled in a hood. If outside a hood (e.g., spill cleanup), use a half-mask with OV/AG cartridges (Organic Vapor/Acid Gas). |

Operational Protocol: Inert Handling Workflow

This protocol ensures the acetal group remains intact during transfer.

Step 1: Storage Retrieval

-

Condition: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen).

-

Check: Verify the septum is intact.[5] If the liquid appears yellow/brown or has a pungent "acrid" smell (distinct from the ether-like smell), hydrolysis may have occurred (releasing free phenol).

Step 2: Transfer (Cannula or Syringe) [5]

-

Do NOT pour. Pouring introduces atmospheric moisture.

-

Technique: Use positive pressure transfer.

-

Insert an inert gas line (balloon or manifold) into the source bottle.

-

Flush a glass syringe with dry nitrogen 3 times.

-

Withdraw the required volume.[5]

-

Inject directly into the reaction vessel (which must also be under inert gas).

-

Step 3: Reaction Parameters

-

Solvents: Use anhydrous solvents (THF, Diethyl Ether, Toluene).

-

pH Control: Ensure the reaction mixture remains neutral or basic .

-

Avoid: Do not use with aqueous acids (HCl, H₂SO₄) or Lewis acids (AlCl₃, BF₃) unless deprotection is the intended step.

Step 4: Quench & Disposal

-

Quench: If the reaction requires an aqueous workup, add a buffered solution (e.g., sat. NaHCO₃) rather than strong acid to prevent uncontrolled off-gassing of acetaldehyde.

-

Waste: Segregate into Halogenated Organic Waste . Do not mix with strong oxidizers.

Visualization: Safe Handling Logic

The following diagram illustrates the critical decision pathways to prevent hazardous degradation.

Caption: Workflow for preventing acetal hydrolysis. Note that moisture ingress triggers the release of toxic and flammable byproducts.

Emergency Response

Spill Management (Small Scale < 50 mL):

-

Evacuate: Clear the immediate area.

-

PPE Up: Don goggles and double nitrile gloves.

-

Absorb: Use a non-acidic absorbent (vermiculite or sand). Avoid clay-based absorbents if they are acidic, as they may accelerate decomposition.

-

Neutralize: Wipe the area with a dilute sodium bicarbonate solution to neutralize any generated phenol.

First Aid:

-

Eye Contact: Rinse immediately for 15 minutes.[1][2][6] The hydrolysis product (acetaldehyde) is a lachrymator; seek medical attention.

-

Skin Contact: Wash with soap and water.[1][2][6] Do not use ethanol (it enhances skin absorption).

References

-

Sigma-Aldrich. (2025).[1] Safety Data Sheet: 1-Bromo-4-(1-ethoxyethoxy)benzene. (Used as read-across source for the meta-isomer). Link

-

PubChem. (2025).[7] Compound Summary: 1-Bromo-3-ethoxybenzene.[7][8] National Library of Medicine. Link

-

Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. (Reference for stability of acyclic acetals/EE groups). Link

-

Cameo Chemicals. (2025).[1][3] General Hazards of Acetals and Ethers. NOAA.[5] Link

Sources

- 1. WERCS Studio - Application Error [assets.thermofisher.com]

- 2. uprm.edu [uprm.edu]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. m.youtube.com [m.youtube.com]

- 6. ACETAL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. 3-Bromophenetole | C8H9BrO | CID 75867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-BROMO-3-ETHYNYL-BENZENE | 766-81-4 [chemicalbook.com]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products